Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13805418
InChI: InChI=1S/C17H25BO5/c1-7-20-14-10-9-12(15(19)21-8-2)11-13(14)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)OCC
Molecular Formula: C17H25BO5
Molecular Weight: 320.2 g/mol

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.:

Cat. No.: VC13805418

Molecular Formula: C17H25BO5

Molecular Weight: 320.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -

Specification

Molecular Formula C17H25BO5
Molecular Weight 320.2 g/mol
IUPAC Name ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C17H25BO5/c1-7-20-14-10-9-12(15(19)21-8-2)11-13(14)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3
Standard InChI Key QMZYEPSDMWBLPB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzoate core substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring and at the 4-position with an ethoxy group. This arrangement confers distinct electronic and steric properties that influence its reactivity. The boron atom within the dioxaborolane ring adopts a trigonal planar geometry, enabling nucleophilic interactions critical for cross-coupling reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H23BO5\text{C}_{16}\text{H}_{23}\text{BO}_5
Molecular Weight320.2 g/mol
IUPAC NameEthyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)OCC
Topological Polar Surface Area44.8 Ų

The ethoxy group enhances solubility in polar aprotic solvents, while the dioxaborolane ring stabilizes the boron center against hydrolysis, a common limitation of boronic acids .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 4-ethoxybenzoic acid, which undergoes borylation using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2). The reaction proceeds under inert conditions (argon or nitrogen) at 80–100°C for 12–24 hours .

4-Ethoxybenzoic acid+B2(pin)2Pd catalystEthyl 4-ethoxy-3-(dioxaborolan-2-yl)benzoate\text{4-Ethoxybenzoic acid} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst}} \text{Ethyl 4-ethoxy-3-(dioxaborolan-2-yl)benzoate}

Purification involves column chromatography or recrystallization to achieve >95% purity.

Industrial Manufacturing

Scaled production employs continuous flow reactors to optimize heat transfer and reaction efficiency. Catalytic systems are recycled to reduce costs, and in-line analytics ensure consistent quality. The global demand for boronate esters has driven innovations in catalyst recovery and solvent recycling .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound’s boron center reacts with aryl halides (e.g., bromobenzene) via palladium-catalyzed coupling to form biaryl structures. This reaction is foundational in synthesizing active pharmaceutical ingredients (APIs) such as kinase inhibitors .

Table 2: Representative Suzuki-Miyaura Reaction Conditions

ParameterTypical Value
CatalystPd(PPh3_3)4_4 (2–5 mol%)
BaseK2_2CO3_3 (2 equiv)
SolventTHF/H2_2O (4:1)
Temperature60–80°C
Reaction Time6–12 hours

Hydroboration and Oxidation Pathways

In hydroboration reactions, the compound adds across alkenes to form alkylboronates, which are precursors to alcohols or amines. Oxidation with hydrogen peroxide yields boronic acids, expanding its utility in bioconjugation chemistry .

Comparative Analysis with Analogous Boronate Esters

Structural Analogues

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 269410-00-6) serves as a close structural analogue but lacks the 4-ethoxy substituent. This difference impacts electronic density and steric bulk, altering reactivity profiles.

Table 3: Comparative Physicochemical Properties

PropertyTarget CompoundAnalogue (CAS 269410-00-6)
Molecular FormulaC16H23BO5\text{C}_{16}\text{H}_{23}\text{BO}_5C15H21BO4\text{C}_{15}\text{H}_{21}\text{BO}_4
Molecular Weight320.2 g/mol276.1 g/mol
Boiling Point378.6°C (estimated)378.6°C
Melting Point40–44°C (lit.)40–44°C

The ethoxy group in the target compound enhances electron-donating effects, accelerating transmetalation steps in cross-coupling reactions compared to its analogue .

Challenges and Future Directions

Expanding Medicinal Applications

Current studies explore its use in proteolysis-targeting chimeras (PROTACs), where boronate esters facilitate targeted protein degradation. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking these applications.

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